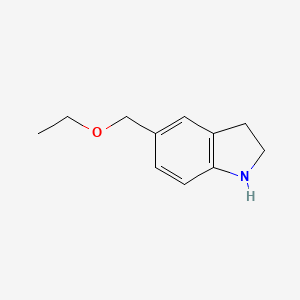
5-(Ethoxymethyl)-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Ethoxymethyl)-2,3-dihydro-1H-indole is an organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with an ethoxymethyl group attached to the 5-position of the indole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxymethyl)-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the alkylation of 2,3-dihydro-1H-indole with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Another approach involves the use of a palladium-catalyzed cross-coupling reaction between 2,3-dihydro-1H-indole and an ethoxymethyl halide. This method requires a palladium catalyst, such as palladium acetate, and a ligand, such as triphenylphosphine, in the presence of a base like potassium carbonate. The reaction is usually performed in a solvent like toluene or dioxane under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
5-(Ethoxymethyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acids, while reduction can produce 2,3-dihydro-1H-indole derivatives with different alkyl groups.
科学的研究の応用
5-(Ethoxymethyl)-2,3-dihydro-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can serve as a probe to study various biological processes, including enzyme interactions and receptor binding.
作用機序
The mechanism of action of 5-(Ethoxymethyl)-2,3-dihydro-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The ethoxymethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The indole core can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to biological macromolecules.
類似化合物との比較
Similar Compounds
5-Methyl-2,3-dihydro-1H-indole: Similar structure but with a methyl group instead of an ethoxymethyl group.
5-(Methoxymethyl)-2,3-dihydro-1H-indole: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
5-(Hydroxymethyl)-2,3-dihydro-1H-indole: Similar structure but with a hydroxymethyl group instead of an ethoxymethyl group.
Uniqueness
5-(Ethoxymethyl)-2,3-dihydro-1H-indole is unique due to the presence of the ethoxymethyl group, which can influence its chemical reactivity and biological activity. The ethoxymethyl group can enhance the compound’s solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
5-(ethoxymethyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H15NO/c1-2-13-8-9-3-4-11-10(7-9)5-6-12-11/h3-4,7,12H,2,5-6,8H2,1H3 |
InChIキー |
VFGOCVIHSWJKTM-UHFFFAOYSA-N |
正規SMILES |
CCOCC1=CC2=C(C=C1)NCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[(Piperidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13184766.png)
![4-(2-Fluorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13184767.png)
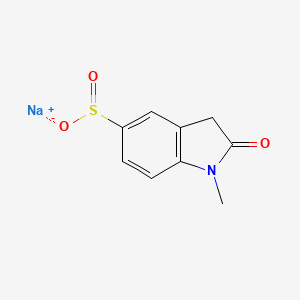
![2-[(Piperidin-1-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13184779.png)
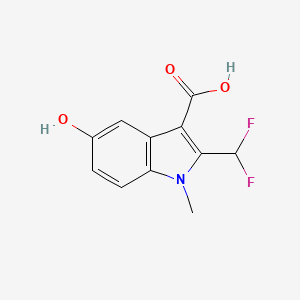

![(2E)-3-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13184784.png)

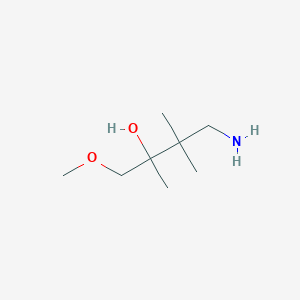
![2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetic acid](/img/structure/B13184801.png)
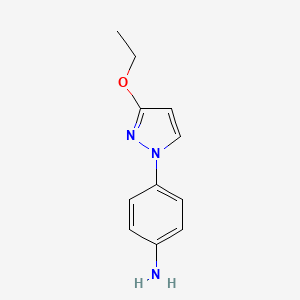
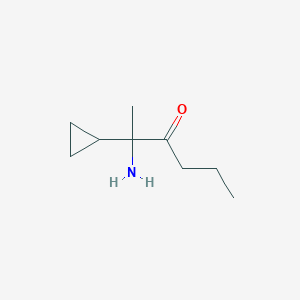
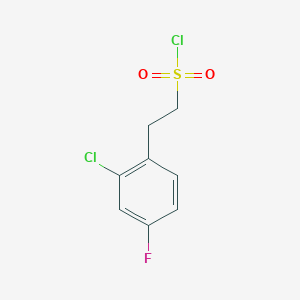
![({[4-(Bromomethyl)hept-6-en-1-yl]oxy}methyl)benzene](/img/structure/B13184826.png)
